De-guanidine Peramivir
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Overview
Description
De-guanidine Peramivir is a derivative of Peramivir, a cyclopentane neuraminidase inhibitor used as an antiviral agent. Peramivir is primarily used for the treatment of acute uncomplicated influenza. It is administered intravenously and is known for its efficacy against influenza A and B viruses .
Preparation Methods
The synthesis of De-guanidine Peramivir involves several steps, including the preparation of guanidine derivatives and the incorporation of the cyclopentane backbone. One common method involves the reaction of an amine with an activated guanidine precursor, followed by deprotection to yield the corresponding free guanidine . Industrial production methods often utilize highly diastereoselective reactions to obtain the desired product with fewer reaction steps .
Chemical Reactions Analysis
De-guanidine Peramivir undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert functional groups within the molecule.
Reduction: Reducing agents are used to add hydrogen atoms to the molecule, altering its chemical structure.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which replace specific atoms or groups within the molecule
Scientific Research Applications
De-guanidine Peramivir has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of guanidine derivatives.
Biology: Researchers use it to investigate the biological activity of neuraminidase inhibitors and their effects on viral replication.
Medicine: It is studied for its potential use in treating influenza and other viral infections.
Industry: The compound is used in the development of antiviral drugs and other pharmaceutical applications
Mechanism of Action
De-guanidine Peramivir exerts its effects by inhibiting the neuraminidase enzyme, which is essential for the release of new virus particles from infected cells. By binding to the active site of neuraminidase, it prevents the cleavage of sialic acid residues, thereby inhibiting viral replication . The molecular targets involved include the conserved residues within the neuraminidase active site .
Comparison with Similar Compounds
De-guanidine Peramivir is compared with other neuraminidase inhibitors such as Oseltamivir, Zanamivir, and Laninamivir. While all these compounds share a similar mechanism of action, this compound is unique due to its cyclopentane backbone and specific side chain substitutions . This structural difference contributes to its distinct binding affinity and efficacy against various influenza strains.
Similar Compounds
- Oseltamivir
- Zanamivir
- Laninamivir
Properties
Molecular Formula |
C14H26N2O4 |
---|---|
Molecular Weight |
286.37 g/mol |
IUPAC Name |
(1S,2S,3R,4R)-3-[(1S)-1-acetamido-2-ethylbutyl]-4-amino-2-hydroxycyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H26N2O4/c1-4-8(5-2)12(16-7(3)17)11-10(15)6-9(13(11)18)14(19)20/h8-13,18H,4-6,15H2,1-3H3,(H,16,17)(H,19,20)/t9-,10+,11+,12-,13+/m0/s1 |
InChI Key |
LUBKBQAAWUOYOW-CKIKVBCHSA-N |
Isomeric SMILES |
CCC(CC)[C@@H]([C@H]1[C@@H](C[C@@H]([C@H]1O)C(=O)O)N)NC(=O)C |
Canonical SMILES |
CCC(CC)C(C1C(CC(C1O)C(=O)O)N)NC(=O)C |
Origin of Product |
United States |
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